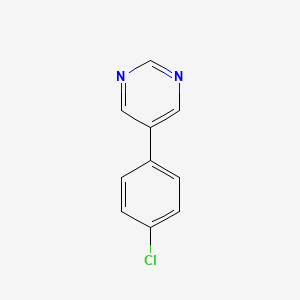

5-(4-Chlorophenyl)pyrimidine

Description

BenchChem offers high-quality 5-(4-Chlorophenyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Chlorophenyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(4-chlorophenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2/c11-10-3-1-8(2-4-10)9-5-12-7-13-6-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJMTYHPVECLEHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CN=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-(4-Chlorophenyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 5-(4-Chlorophenyl)pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a ubiquitous motif in a vast array of biologically active molecules, and the introduction of a 4-chlorophenyl substituent at the 5-position creates a versatile intermediate for the development of novel therapeutic agents.[1] This document details a robust synthetic protocol, outlines key characterization methodologies, and provides expert insights into the experimental rationale.

Introduction: The Significance of 5-Arylpyrimidines

The pyrimidine ring is a fundamental building block in numerous pharmaceuticals, exhibiting a wide range of biological activities including anticancer, antiviral, and antimicrobial properties. The functionalization of the pyrimidine core, particularly with aryl groups, allows for the fine-tuning of a compound's physicochemical and pharmacological properties. The 4-chlorophenyl moiety is a common substituent in drug design, often contributing to enhanced binding affinity and metabolic stability. Consequently, 5-(4-Chlorophenyl)pyrimidine serves as a crucial starting material for the synthesis of more complex molecules with potential therapeutic applications.

Synthesis of 5-(4-Chlorophenyl)pyrimidine via Suzuki-Miyaura Cross-Coupling

The most prevalent and efficient method for the synthesis of 5-arylpyrimidines is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3][4][5] This reaction facilitates the formation of a carbon-carbon bond between a halogenated pyrimidine and an organoboron compound. For the synthesis of 5-(4-Chlorophenyl)pyrimidine, the preferred starting materials are 5-bromopyrimidine and 4-chlorophenylboronic acid.

Reaction Scheme:

Caption: Suzuki-Miyaura coupling for the synthesis of 5-(4-Chlorophenyl)pyrimidine.

Experimental Protocol:

This protocol is adapted from a similar synthesis of a related isomer, 4-(4-chlorophenyl)pyrimidine, and is expected to provide the target compound in good yield.[6]

Materials:

-

5-Bromopyrimidine

-

4-Chlorophenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium Carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Deionized Water

-

Ethyl acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromopyrimidine (1.0 mmol, 1.0 equiv), 4-chlorophenylboronic acid (1.2 mmol, 1.2 equiv), and sodium carbonate (2.0 mmol, 2.0 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%) to the flask.

-

Add a solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL).

-

Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 5-(4-Chlorophenyl)pyrimidine.

Rationale Behind Experimental Choices:

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Suzuki-Miyaura couplings, known for its good stability and reactivity.[2]

-

Base: Sodium carbonate is a mild and inexpensive base that is sufficient to activate the boronic acid for transmetalation to the palladium center.

-

Solvent System: The mixture of toluene, ethanol, and water provides a biphasic system that effectively dissolves both the organic and inorganic reagents, facilitating the reaction.

Characterization of 5-(4-Chlorophenyl)pyrimidine

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are standard for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for 5-(4-Chlorophenyl)pyrimidine are based on the analysis of its constitutional isomer, 4-(4-chlorophenyl)pyrimidine, and general principles of NMR spectroscopy.[6]

¹H NMR Spectroscopy (400 MHz, CDCl₃):

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~9.2 | s | 1H | H-2 (pyrimidine) |

| ~8.8 | s | 2H | H-4, H-6 (pyrimidine) |

| ~7.5 | d | 2H | Ar-H (ortho to Cl) |

| ~7.4 | d | 2H | Ar-H (meta to Cl) |

¹³C NMR Spectroscopy (100 MHz, CDCl₃):

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~158 | C-4, C-6 (pyrimidine) |

| ~157 | C-2 (pyrimidine) |

| ~136 | C-Cl (aromatic) |

| ~134 | C-ipso (aromatic) |

| ~129 | CH (aromatic) |

| ~128 | CH (aromatic) |

| ~125 | C-5 (pyrimidine) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 5-(4-Chlorophenyl)pyrimidine, high-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

Expected HRMS Data (EI):

-

Calculated for C₁₀H₇ClN₂ ([M]⁺): m/z 190.0298

-

Found: The experimental value should be very close to the calculated mass.

The fragmentation pattern in the mass spectrum would likely show a prominent molecular ion peak. Characteristic fragments would arise from the loss of chlorine and cleavage of the pyrimidine ring.

Workflow for Synthesis and Characterization

Caption: A streamlined workflow from synthesis to characterization of 5-(4-Chlorophenyl)pyrimidine.

Conclusion

This technical guide provides a detailed and scientifically grounded protocol for the synthesis and characterization of 5-(4-Chlorophenyl)pyrimidine. The Suzuki-Miyaura cross-coupling reaction offers a reliable and high-yielding route to this valuable building block. The outlined characterization methods, including NMR and mass spectrometry, are essential for verifying the structure and purity of the final product. The information presented herein is intended to empower researchers in the fields of medicinal chemistry and drug development to confidently synthesize and utilize this important chemical intermediate in their research endeavors.

References

-

PubChem. (n.d.). 2,4-Pyrimidinediamine, 5-(4-chlorophenyl)-6-ethyl-, hydrochloride (1:1). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR spectra of synthesized model compound 4f. Retrieved from [Link]

-

Al-Zahrani, A. A., Ali, A. A., & Abdel-Hafez, S. H. (2014). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Molecules, 19(12), 20265–20277. [Link]

-

Luo, J., & Zhang, Y. (2003). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 68(20), 7873–7876. [Link]

-

MDPI. (n.d.). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 5-(4-Chlorophenyl)-7-(2-methoxyphenyl)-4,5,6,7-tetrahydro[1][6][7]triazolo[1,5-a]pyrimidine. Retrieved from [Link]

-

MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

-

Chen, Z., Xu, W., Liu, K., Yang, S., Fan, H., & S, P. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046–9056. [Link]

-

ResearchGate. (n.d.). (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

-

MIDDE SRIDHAR CHEMISTRY. (2021, February 18). PYRIMIDINE SYNTHESIS#PREPARATION OF PYRIMIDINE#PROPERTIES OF PYRIMIDINE#BASIC NATURE OF PYRIMIDINE [Video]. YouTube. [Link]

-

El-Faham, A., El-Sayed, N. N. E., & Abdel-Megeed, A. A. M. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). New Journal of Chemistry, 45(4), 2095-2105. [Link]

-

PubChem. (n.d.). 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S31. 13 C NMR spectrum of 4-(4-chlorophenyl)-2,6-bis(p-nitrophenyle)pyridine (5d). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 5-(4-Bromophenyl)pyrimidine-4,6-diol. Retrieved from [Link]

-

NIST. (n.d.). 4,5-Pyrimidinediamine. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 6-Chloro-5-methoxy-4-pyrimidinamine. Retrieved from [Link]

Sources

- 1. 2,4-Pyrimidinediamine, 5-(4-chlorophenyl)-6-ethyl-, hydrochloride (1:1) | C12H14Cl2N4 | CID 6365291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. 89454-05-7|1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile|BLD Pharm [bldpharm.com]

The Multifaceted Biological Activities of 5-(4-Chlorophenyl)pyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The 5-(4-Chlorophenyl)pyrimidine Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry and a recurring motif in a vast array of biologically active molecules, including the nucleobases uracil, thymine, and cytosine, which form the very blueprint of life.[1] Its inherent drug-like properties and versatile synthetic accessibility have made it a "privileged scaffold" in medicinal chemistry. The introduction of a 5-(4-chlorophenyl) substituent to this core structure gives rise to a class of compounds with a remarkably diverse and potent range of biological activities. The presence of the chlorophenyl group often enhances the lipophilicity and binding interactions of these molecules with their biological targets.[2] This technical guide provides an in-depth exploration of the significant biological activities of 5-(4-Chlorophenyl)pyrimidine derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into their mechanisms of action, provide detailed experimental protocols for their synthesis and evaluation, and discuss the critical structure-activity relationships that govern their therapeutic potential.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

A significant body of research has highlighted the potent antiproliferative effects of 5-(4-Chlorophenyl)pyrimidine derivatives against a variety of cancer cell lines.[3][4][5] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes in signaling pathways that are crucial for cancer cell growth and survival.

Mechanism of Action: Inhibition of p38 MAP Kinase and Tubulin Polymerization

One of the key molecular targets of certain 5-(4-Chlorophenyl)pyrimidine derivatives is the p38 mitogen-activated protein kinase (MAPK) .[6][7] The p38 MAPK signaling pathway is a critical regulator of cellular responses to a wide range of extracellular stimuli, including stress and inflammatory cytokines.[8][9][10][11] In many cancers, this pathway is dysregulated and contributes to processes such as cell proliferation, invasion, and apoptosis. By inhibiting p38 MAPK, these pyrimidine derivatives can effectively disrupt these cancer-promoting signals.

Another important anticancer mechanism for some of these derivatives is the inhibition of tubulin polymerization .[12] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a pivotal role in cell division by forming the mitotic spindle.[2] Compounds that interfere with tubulin dynamics can arrest the cell cycle in the G2/M phase, leading to apoptosis in rapidly dividing cancer cells.

Below is a diagram illustrating the p38 MAPK signaling pathway and the point of intervention for 5-(4-Chlorophenyl)pyrimidine derivatives.

Sources

- 1. Evaluating anticancer potentials of potentized preparations in an in-vivo xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1 H,3 H,5 H)-trione derivatives as potential anti-diabetic and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

The 5-(4-Chlorophenyl)pyrimidine Scaffold: A Privileged Structure in Oncology and its Mechanisms of Action in Cancer Cells

Abstract

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for numerous therapeutic agents. Within this class, the 5-(4-Chlorophenyl)pyrimidine moiety has emerged as a "privileged scaffold"—a molecular framework that is capable of binding to multiple, distinct biological targets with high affinity. Derivatives built upon this core have demonstrated significant potential as anticancer agents, exhibiting a range of mechanisms that strike at the heart of cancer cell proliferation, survival, and viability. This technical guide provides an in-depth exploration of the molecular mechanisms of action associated with 5-(4-Chlorophenyl)pyrimidine derivatives in cancer cells. We will dissect their primary molecular targets, including a variety of protein kinases and cytoskeletal components, and trace the downstream consequences, such as cell cycle arrest and the induction of apoptosis. This document synthesizes data from seminal studies to offer researchers and drug development professionals a comprehensive understanding of this important pharmacophore, complete with detailed experimental protocols for mechanistic investigation.

Introduction: The Pyrimidine Scaffold in Cancer Drug Discovery

Heterocyclic compounds are fundamental to the development of new pharmaceuticals, and the pyrimidine nucleus is preeminent among them. Its structural resemblance to the purine and pyrimidine bases of DNA and RNA makes it an ideal starting point for designing molecules that can interact with the essential machinery of the cell. The strategic addition of a 4-chlorophenyl group at the 5-position of the pyrimidine ring creates a pharmacophore with favorable properties, including increased lipophilicity which can enhance cell permeability, and the potential for specific hydrophobic and electronic interactions within target protein binding pockets.[1]

The versatility of this scaffold allows for the synthesis of diverse chemical libraries, leading to the discovery of compounds with distinct and potent anticancer activities. The objective of this guide is to move beyond a singular compound and instead analyze the collective mechanisms of action of the family of derivatives sharing the 5-(4-Chlorophenyl)pyrimidine core. By understanding how modifications to this central structure influence target specificity and cellular response, we can better appreciate its therapeutic potential and guide future drug design.

Core Mechanisms of Action of 5-(4-Chlorophenyl)pyrimidine Derivatives

The anticancer effects of compounds derived from the 5-(4-Chlorophenyl)pyrimidine scaffold are multifaceted. Research has revealed that these molecules can interfere with several critical pathways essential for tumor growth and survival. The primary mechanisms identified to date are the inhibition of key protein kinases and the disruption of microtubule dynamics.

Inhibition of Protein Kinases

Protein kinases are a large family of enzymes that regulate the majority of cellular processes, and their dysregulation is a hallmark of cancer. The 5-(4-Chlorophenyl)pyrimidine scaffold has proven to be a fertile ground for the development of potent kinase inhibitors.

Cancer cells often rely on the overexpression of survival proteins to evade programmed cell death (apoptosis). The transcription of many of these proteins is regulated by Cyclin-Dependent Kinase 9 (CDK9).[2] Certain 4-thiazol-2-anilinopyrimidine derivatives have been identified as potent CDK9 inhibitors.[2] For instance, compound 12u from one such study inhibits CDK9 with an IC50 of 7 nM and demonstrates over 80-fold selectivity against CDK2.[2] This inhibition of CDK9 prevents the phosphorylation of RNA Polymerase II, leading to a downregulation of short-lived antiapoptotic proteins like Mcl-1. The loss of these survival signals reinstates the apoptotic program in cancer cells.[2]

The Src family of non-receptor tyrosine kinases plays a crucial role in signaling pathways that control cell proliferation, survival, and migration. The pyrazolo[3,4-d]pyrimidine derivative PP2 (4-Amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine) is a well-established inhibitor of Src family kinases.[3] By inhibiting Src, PP2 can block downstream signaling cascades, such as the NF-κB pathway, which is critical for the inflammatory response and the expression of genes that promote cell survival and proliferation.[3]

The PI3K/AKT pathway is one of the most frequently activated signaling routes in human cancers, promoting cell survival and proliferation. A series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles has been shown to possess anticancer activity, with compound 4j identified as an inhibitor of AKT2/PKBβ in the low micromolar range.[4] Inhibition of AKT2 disrupts this key survival pathway, making compound 4j particularly effective against glioblastoma cells, where aberrant AKT2 signaling is common and correlates with poorer patient survival.[4]

The versatility of the scaffold is further demonstrated by its ability to target other kinases.

-

Aurora Kinases: These are essential for mitotic progression, and o-chlorophenyl substituted pyrimidines have been developed as exceptionally potent Aurora kinase inhibitors.[5]

-

p38 MAP Kinase: In silico docking studies have suggested that certain 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione derivatives containing the 4-chlorophenyl moiety can effectively interact with p38 MAP kinase, a protein involved in cellular stress responses and inflammation.[6]

-

Epidermal Growth Factor Receptor (EGFR): New pyrazolo[3,4-d]pyrimidine derivatives have shown significant inhibitory activity against EGFR tyrosine kinase, a key driver in many epithelial cancers.[7]

Disruption of Microtubule Dynamics

Beyond kinase inhibition, certain derivatives can attack the structural components of the cell. Microtubules are dynamic polymers essential for forming the mitotic spindle during cell division. Agents that interfere with microtubule dynamics are powerful anticancer drugs. A series of novel 5-(4-chlorophenyl)furan derivatives were designed as colchicine binding site inhibitors, which act by destabilizing microtubules and preventing their polymerization.[8][9] Compounds such as 7c and 11a from this series were found to be more potent than colchicine, causing a high percentage of tubulin polymerization inhibition and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8]

Induction of Apoptosis

A common downstream consequence of both kinase inhibition and microtubule disruption is the induction of apoptosis, or programmed cell death.

-

Mechanism: The process is often mediated through the intrinsic (mitochondrial) pathway. For example, Pyrimethamine (2,4-diamino-5-p-chlorophenyl-6-ethyl-pyrimidine) induces apoptosis in T lymphocytes by activating caspases-8 and -10, which leads to mitochondrial depolarization, independent of the Fas receptor.[10]

-

Biochemical Markers: The induction of apoptosis by these compounds is confirmed by observing key molecular events. Thiazolo[5,4-d]pyrimidine derivatives, for example, have been shown to cause an increase in the sub-G1 cell population (indicative of fragmented DNA), cleavage of PARP-1, and activation of procaspase-3 in cancer cell lines like A549 and HL-60.[11]

Cell Cycle Arrest

By inhibiting the machinery that drives cell division, such as CDKs and microtubules, 5-(4-Chlorophenyl)pyrimidine derivatives effectively halt the cancer cell cycle.[12]

-

G1 Phase Arrest: Inhibition of CDKs that regulate the G1/S transition can lead to an accumulation of cells in the G1 phase.[13][14]

-

G2/M Phase Arrest: Disruption of microtubule formation by tubulin inhibitors prevents the formation of a functional mitotic spindle, arresting cells in the G2 or M phase of the cell cycle.[8][15][16]

This multifaceted attack on core cancer cell processes is summarized in the pathway diagram below.

Caption: Key mechanisms of 5-(4-Chlorophenyl)pyrimidine derivatives.

Methodologies for Elucidating Mechanism of Action

To rigorously define the mechanism of a novel compound, a logical, tiered approach is essential. The following protocols represent a standard workflow for moving from a general observation of anticancer activity to a specific molecular mechanism.

Caption: A tiered workflow for mechanistic studies.

In Vitro Antiproliferative Assay (MTT Protocol)

-

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase in viable cells reduces the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

-

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with medium containing the compound or vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of growth inhibition (GI) relative to the vehicle control and determine the GI₅₀ value (concentration causing 50% growth inhibition).

-

Cell Cycle Analysis (Propidium Iodide Staining)

-

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. Flow cytometry can then distinguish cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

-

Protocol:

-

Treatment: Culture cells in 6-well plates and treat with the compound at its GI₅₀ concentration for 24-48 hours.

-

Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).

-

Incubation: Incubate for 30 minutes in the dark at room temperature.

-

Analysis: Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample. Model the cell cycle distribution using appropriate software.

-

Apoptosis Detection (Annexin V/PI Staining)

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these early apoptotic cells. PI is used as a counterstain to identify late apoptotic/necrotic cells with compromised membrane integrity.

-

Protocol:

-

Treatment & Harvesting: Treat and harvest cells as described for cell cycle analysis.

-

Washing: Wash cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI (50 µg/mL).

-

Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analysis: Analyze immediately by flow cytometry. The results will segregate cells into four populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

-

Data Synthesis and Future Directions

Summary of Mechanistic Insights

The table below summarizes the activities of representative compounds discussed in this guide.

| Compound Class/Name | Primary Target(s) | Cellular Effect(s) | Cancer Cell Line(s) | Potency (IC₅₀/GI₅₀) | Reference |

| 4-Thiazol-2-anilinopyrimidine (e.g., 12u ) | CDK9 | Mcl-1 downregulation, Apoptosis | A2780 (Ovarian) | 7 nM (CDK9 IC₅₀) | [2] |

| Pyrazolo[3,4-d]pyrimidine (PP2 ) | Src Family Kinases | Inhibition of NF-κB signaling | Mesangial cells | 10 µM (effective conc.) | [3] |

| N-(4-chlorophenyl) pyrano[2,3-c]pyrazole (4j ) | AKT2/PKBβ | Inhibition of 3D neurosphere formation | Glioblastoma | Low µM | [4] |

| 5-(4-chlorophenyl)furan derivative (7c ) | β-Tubulin | G2/M Arrest, Apoptosis | Leukemia (SR) | 0.09 µM (IC₅₀) | [8] |

| Thiazolo[5,4-d]pyrimidine (4k ) | (Not specified) | Apoptosis (PARP cleavage, Caspase-3 activation) | A549 (Lung) | 1.4 µM (IC₅₀) | [11] |

| 2,4-diamino-5-p-chlorophenyl-6-ethyl-pyrimidine (Pyrimethamine ) | (Not specified) | Apoptosis (Caspase-8/-10 activation) | Human T-lymphocytes | Pharmacological Conc. | [10] |

Future Perspectives

The 5-(4-Chlorophenyl)pyrimidine scaffold is a validated and versatile starting point for the design of novel anticancer agents. Future research should focus on several key areas:

-

Improving Selectivity: While potent, many early-generation kinase inhibitors target multiple kinases. Future design efforts should aim to enhance selectivity for a specific target to minimize off-target effects and improve the therapeutic window.

-

Overcoming Resistance: As with all targeted therapies, acquired resistance is a major challenge. The development of next-generation derivatives that can inhibit mutated forms of target kinases is a critical endeavor.

-

Combination Therapies: The diverse mechanisms of action of these compounds make them excellent candidates for combination therapies. For example, combining a cell cycle inhibitor with a DNA-damaging agent or an immunotherapy could produce synergistic effects.

-

Exploring New Target Space: The inherent "promiscuity" of this privileged scaffold suggests that it may bind to novel, as-yet-unidentified cancer targets. Phenotypic screening coupled with advanced proteomics could uncover new mechanisms and therapeutic opportunities.

By continuing to explore the rich chemistry and biology of the 5-(4-Chlorophenyl)pyrimidine scaffold, the research community can further unlock its potential to yield novel and effective treatments for cancer.

References

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (n.d.). MDPI. [Link]

-

Wang, S., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, and Biological Evaluation. Journal of Medicinal Chemistry, 56(7), 2893-2905. [Link]

-

Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. (2023). MDPI. [Link]

-

Jalal, D. I., & Kone, B. C. (2006). Src Activation of NF-κB Augments IL-1β–Induced Nitric Oxide Production in Mesangial Cells. ResearchGate. [Link]

-

Vala, R. M., et al. (2021). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. PubMed Central. [Link]

-

5-(4-Chlorophenyl)pyrimidine-2-thiol. (n.d.). MySkinRecipes. [Link]

-

Mahapatra, A. D., et al. (2021). Pyrimidine: a review on anticancer activity with key emphasis on SAR. Future Journal of Pharmaceutical Sciences, 7(1), 123. [Link]

-

Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione derivatives as potential anti-diabetic and anticancer agents. (2023). PubMed. [Link]

-

Abdel-Aziz, M., et al. (2018). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Future Medicinal Chemistry, 10(15), 1787-1805. [Link]

-

Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. (2018). PubMed. [Link]

-

Kamal, A., et al. (2013). Synthesis, antiproliferative and apoptosis-inducing activity of thiazolo[5,4-d]pyrimidines. European Journal of Medicinal Chemistry, 70, 847-856. [Link]

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). ACS Publications. [Link]

-

Cell Cycle Arrest and Apoptosis Induction of Phloroacetophenone Glycosides and Caffeoylquinic Acid Derivatives in Gastric Adenocarcinoma (AGS) Cells. (2021). PubMed. [Link]

-

Photodynamic therapy induced cell cycle arrest and cancer cell synchronization: review. (n.d.). Photodiagnosis and Photodynamic Therapy. [Link]

-

Lawrence, H. R., et al. (2012). Development of o-chlorophenyl substituted pyrimidines as exceptionally potent aurora kinase inhibitors. Journal of Medicinal Chemistry, 55(17), 7759-7775. [Link]

-

Fumarola, C., et al. (2004). Pyrimethamine (2,4-diamino-5-p-chlorophenyl-6-ethylpyrimidine) induces apoptosis of freshly isolated human T lymphocytes, bypassing CD95/Fas molecule but involving its intrinsic pathway. Journal of Immunology, 172(11), 6707-6715. [Link]

-

PNU-74654 Induces Cell Cycle Arrest and Inhibits EMT Progression in Pancreatic Cancer. (n.d.). MDPI. [Link]

-

Cell cycle arrest – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]

-

El-Gamal, M. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Scientific Reports, 14(1), 937. [Link]

-

Cell Cycle Arrest Mediated by a Pyridopyrimidine Is Not Abrogated by Over-Expression of Bcl-2 and Cyclin D1. (2001). PubMed. [Link]/)

Sources

- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of o-chlorophenyl substituted pyrimidines as exceptionally potent aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1 H,3 H,5 H)-trione derivatives as potential anti-diabetic and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyrimethamine (2,4-diamino-5-p-chlorophenyl-6-ethylpyrimidine) induces apoptosis of freshly isolated human T lymphocytes, bypassing CD95/Fas molecule but involving its intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, antiproliferative and apoptosis-inducing activity of thiazolo[5,4-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cell cycle arrest mediated by a pyridopyrimidine is not abrogated by over-expression of Bcl-2 and cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cell Cycle Arrest and Apoptosis Induction of Phloroacetophenone Glycosides and Caffeoylquinic Acid Derivatives in Gastric Adenocarcinoma (AGS) Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Frontiers | Photodynamic therapy induced cell cycle arrest and cancer cell synchronization: review [frontiersin.org]

- 16. taylorandfrancis.com [taylorandfrancis.com]

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of 5-(4-Chlorophenyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-(4-chlorophenyl)pyrimidine core is a significant heterocyclic scaffold that has garnered substantial interest in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities. This technical guide provides a comprehensive exploration of the discovery and historical development of this privileged structural motif. We delve into the foundational synthetic methodologies that enabled its initial creation, tracing the evolution from early, often harsh, reaction conditions to the sophisticated and versatile cross-coupling strategies employed today. This guide will elucidate the key experimental protocols, supported by mechanistic insights and quantitative data, that have paved the way for the synthesis and functionalization of 5-(4-chlorophenyl)pyrimidine and its derivatives. Through a detailed examination of its historical context and synthetic advancements, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this important chemical entity.

Introduction: The Rise of Aryl-Substituted Pyrimidines

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a cornerstone of medicinal chemistry, largely due to its presence in the nucleobases of DNA and RNA.[1] The journey into the vast chemical space of pyrimidine derivatives began with the pioneering work on the parent ring system. Although pyrimidine derivatives were known in the early 19th century, the systematic study and synthesis of the pyrimidine core were significantly advanced by researchers like Pinner in the 1880s.[2]

The introduction of aryl substituents onto the pyrimidine ring marked a pivotal moment in the expansion of its therapeutic potential. The addition of an aromatic moiety can profoundly influence the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile. These modifications are critical for modulating biological activity, improving pharmacokinetic properties, and directing interactions with specific biological targets. The 4-chlorophenyl group, in particular, has become a favored substituent in drug design due to its ability to enhance binding affinity through halogen bonding and other non-covalent interactions, while also influencing metabolic stability.

This guide focuses specifically on the 5-aryl substitution pattern, which has proven to be particularly fruitful in the development of bioactive compounds. The historical progression of synthetic methods to achieve this specific substitution is a testament to the ingenuity and advancements in organic chemistry.

Foundational Syntheses: Early Approaches to 5-Arylpyrimidines

While a singular, seminal publication detailing the very first synthesis of 5-(4-chlorophenyl)pyrimidine is not readily apparent in a historical context, its creation can be understood through the evolution of synthetic methodologies for 5-arylpyrimidines in general. Early approaches were often multi-step processes and lacked the efficiency and regioselectivity of modern methods.

One of the classical approaches to constructing the pyrimidine ring itself involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine. To synthesize a 5-arylpyrimidine via this route, one would need to start with a 1,3-dicarbonyl compound already bearing the desired aryl group at the central carbon.

A hypothetical retrosynthetic analysis for such an early-stage synthesis is depicted below:

Figure 1: Retrosynthetic analysis of a classical approach to 5-(4-Chlorophenyl)pyrimidine.

This approach, while conceptually straightforward, often faced challenges with the availability and stability of the required precursors, such as 2-arylmalondialdehydes.

The Dawn of a New Era: Palladium-Catalyzed Cross-Coupling Reactions

The advent of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of biaryl compounds, including 5-arylpyrimidines. These methods offered a more direct and versatile route to install the aryl group onto a pre-formed pyrimidine ring.

The Suzuki-Miyaura Coupling: A Game-Changer

The Suzuki-Miyaura coupling, which utilizes an organoboron reagent (typically a boronic acid) and a halide or triflate, has become the preeminent method for the synthesis of 5-arylpyrimidines.[3] The reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.

The general workflow for the synthesis of 5-(4-chlorophenyl)pyrimidine via a Suzuki-Miyaura coupling is illustrated below:

Caption: General workflow for the Suzuki-Miyaura coupling to synthesize 5-(4-Chlorophenyl)pyrimidine.

The key to the success of this reaction lies in the catalytic cycle, which involves the oxidative addition of the palladium catalyst to the C-X bond of the halopyrimidine, followed by transmetalation with the boronic acid and reductive elimination to yield the final product and regenerate the catalyst. The reactivity of the halopyrimidine is a critical factor, with the general trend being I > Br > Cl.[4] 5-Bromopyrimidine is a commonly used starting material due to its optimal balance of reactivity and stability.

Experimental Protocol: Suzuki-Miyaura Synthesis of 5-(4-Chlorophenyl)pyrimidine

The following is a representative experimental protocol for the synthesis of 5-(4-chlorophenyl)pyrimidine, synthesized from literature procedures for similar 5-arylpyrimidines.

Materials:

-

5-Bromopyrimidine

-

4-Chlorophenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromopyrimidine (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

-

To this stirred suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford 5-(4-chlorophenyl)pyrimidine.

Characterization Data:

| Analysis | Expected Data |

| ¹H NMR | Signals corresponding to the pyrimidine and chlorophenyl protons with appropriate chemical shifts and coupling constants. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |

| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight (C₁₀H₇ClN₂). |

| Melting Point | A sharp and defined melting point range. |

Evolution and Diversification: The Medicinal Chemistry Perspective

The development of efficient synthetic routes to 5-(4-chlorophenyl)pyrimidine has been a catalyst for its widespread use in drug discovery programs. The 5-position of the pyrimidine ring is a crucial vector for modification, allowing for the exploration of structure-activity relationships (SAR).

The 4-chlorophenyl group often serves as a key pharmacophoric element, engaging in hydrophobic and halogen bonding interactions within the binding pockets of various biological targets. The pyrimidine core itself can act as a hydrogen bond acceptor and provides a rigid scaffold for the precise orientation of other substituents.

Recent research continues to highlight the importance of this scaffold. For instance, novel 5-[3-(4-chlorophenyl)-substituted]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione derivatives have been synthesized and evaluated for their potential as anti-diabetic and anticancer agents.[5][6] Furthermore, 5-(4-chlorophenyl)pyrimidine-2-thiol is utilized as a key intermediate in the synthesis of various pharmaceutical compounds.[5]

The versatility of the 5-(4-chlorophenyl)pyrimidine core is further demonstrated by its incorporation into more complex fused heterocyclic systems, leading to the discovery of potent and selective kinase inhibitors and other targeted therapies.

Conclusion and Future Outlook

The journey of 5-(4-chlorophenyl)pyrimidine from a conceptual synthetic target to a privileged scaffold in medicinal chemistry underscores the profound impact of advancements in organic synthesis. While the precise moment of its initial discovery remains to be definitively pinpointed in the historical literature, its synthesis is a logical progression of the development of C-C bond-forming reactions on the pyrimidine core. The advent of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, has made this and a vast array of other 5-arylpyrimidines readily accessible, fueling their exploration in drug discovery.

Looking ahead, the 5-(4-chlorophenyl)pyrimidine scaffold is poised to remain a valuable building block for the development of novel therapeutics. The continued refinement of synthetic methodologies, including C-H activation and flow chemistry, will undoubtedly lead to even more efficient and sustainable routes to these important molecules. As our understanding of disease biology deepens, the ability to rapidly synthesize and diversify libraries of compounds based on this proven scaffold will be instrumental in the quest for new and more effective medicines.

References

-

Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. [Link]

-

Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione derivatives as potential anti-diabetic and anticancer agents. Taylor & Francis Online. [Link]

-

Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1 H,3 H,5 H)-trione derivatives as potential anti-diabetic and anticancer agents. PubMed. [Link]

-

2,4-Pyrimidinediamine, 5-(4-chlorophenyl)-6-ethyl-, hydrochloride (1:1). PubChem. [Link]

-

Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis. YouTube. [Link]

-

Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors. PubMed. [Link]

-

Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. National Institutes of Health. [Link]

-

Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. MDPI. [Link]

-

5-(4-Chlorophenyl)pyrimidine-2-thiol. MySkinRecipes. [Link]

-

Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. [Link]

-

-

Pyrimidines. Part XII. Syntheses of 4-amino-5-hydroxy- and 4,5-dihydroxy-pyrimidine. Royal Society of Chemistry. [Link]

-

-

Journal of the Chemical Society A: Inorganic, Physical, Theoretical was published from 1966. Royal Society of Chemistry. [Link]

-

Studies in prebiotic synthesis. V. Synthesis and photoanomerization of pyrimidine nucleosides. PubMed. [Link]

-

Pyrimidine synthesis. Organic Chemistry Portal. [Link]

-

Prebiotic syntheses of purines and pyrimidines. PubMed. [Link]

-

Synthesis of pyrimidines from dinitrogen and carbon. National Institutes of Health. [Link]

-

An overview on synthesis and biological activity of pyrimidines. SciSpace. [Link]

-

-

Purines, pyrimidines, and glyoxalines. Part XI. Some oxazolidino- and thiazolidino-[2: 3-a]pyrimidines, and a synthesis of thymidine. Sci-Hub. [Link]

-

-

A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Organic Chemistry Portal. [Link]

-

Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation. PubMed. [Link]

-

Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1. PubMed. [Link]

-

Design, synthesis, and pharmacological evaluation of monocyclic pyrimidinones as novel inhibitors of PDE5. PubMed. [Link]/21802958/)

Sources

- 1. Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. growingscience.com [growingscience.com]

- 3. 1784355-56-1|5-(4-Chlorophenyl)pyrimidine-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-(4-Chlorophenyl)pyrimidine-2-thiol [myskinrecipes.com]

- 6. 5-(4-Chlorophenyl)thieno 2,3-d pyrimidin-4(3H)-one 331761-45-6 [sigmaaldrich.com]

Physicochemical Properties of Aryl Pyrimidines: A Technical Guide Focused on the 5-(4-Chlorophenyl)pyrimidine Scaffold

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of aryl pyrimidines, with a specific focus on the 5-(4-chlorophenyl)pyrimidine scaffold. Pyrimidine-based structures are of significant interest in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Understanding their physicochemical characteristics is paramount for predicting their pharmacokinetic and pharmacodynamic behavior, including absorption, distribution, metabolism, and excretion (ADME). This document details key identifiers, structural and physical properties, and provides field-proven, step-by-step experimental protocols for their determination. While direct experimental data for 5-(4-chlorophenyl)pyrimidine is scarce in publicly accessible literature, this guide utilizes high-quality characterization data for its closely related constitutional isomer, 4-(4-chlorophenyl)pyrimidine , as a reference point for researchers working with this class of compounds.

Introduction: The Significance of the Aryl Pyrimidine Core

The pyrimidine ring is a foundational heterocyclic scaffold in drug discovery, present in a vast array of biologically active molecules, from nucleobases in DNA and RNA to a multitude of synthetic drugs.[1] The introduction of an aryl substituent, particularly at the C5 position, creates a class of compounds known as 5-aryl-pyrimidines. This structural motif is explored for a wide range of therapeutic applications, including as kinase inhibitors, antibacterial agents, and other targeted therapies. The physicochemical properties imparted by the chlorophenyl group—such as lipophilicity and electronic effects—can significantly influence a molecule's ability to cross biological membranes and interact with its target protein. A thorough characterization of these properties is therefore a critical first step in the hit-to-lead and lead optimization phases of drug development.

Core Physicochemical & Structural Data

Precise and verified physicochemical data is the bedrock of any drug development program. The following section details the essential properties of the aryl pyrimidine core, using data for 4-(4-chlorophenyl)pyrimidine as a primary reference due to the limited availability of specific data for the 5-substituted isomer.

Chemical Identity and Structure

-

IUPAC Name: 5-(4-Chlorophenyl)pyrimidine

-

Molecular Formula: C₁₀H₇ClN₂

-

Chemical Structure:

(Note: The image depicts the target molecule, 5-(4-Chlorophenyl)pyrimidine. The experimental data presented below pertains to the 4-isomer.)

(Note: The image depicts the target molecule, 5-(4-Chlorophenyl)pyrimidine. The experimental data presented below pertains to the 4-isomer.)

Summary of Physicochemical Properties

The table below summarizes the key physicochemical data for the reference compound, 4-(4-chlorophenyl)pyrimidine . These values provide a critical baseline for researchers investigating this class of molecules.

| Property | Value (for 4-(4-Chlorophenyl)pyrimidine) | Source |

| Molecular Weight | 190.63 g/mol (Calculated from formula C₁₀H₇ClN₂) | N/A |

| Exact Mass | 190.0298 m/z | [3] |

| Physical Form | Yellow Solid | [3] |

| Melting Point | Data not available. See Section 3.1 for protocol. | N/A |

| logP (Octanol/Water) | Data not available. See Section 3.3 for protocol. | N/A |

| Aqueous Solubility | Data not available. See Section 3.2 for protocol. | N/A |

| pKa | Data not available. Pyrimidine has a pKa of ~1.3. | [4] |

Spectroscopic Data (for 4-(4-Chlorophenyl)pyrimidine)

Spectroscopic analysis is essential for structural confirmation and purity assessment. The following data was reported for the constitutional isomer, 4-(4-chlorophenyl)pyrimidine.[3]

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 9.27 (d, 1H), 8.79-8.78 (d, J = 4.0 Hz, 1H), 8.07-8.04 (m, 2H), 7.71-7.69 (m, 1H), 7.51-7.48 (m, 2H).

-

¹³C NMR (100 MHz, CDCl₃) δ (ppm): 162.72, 159.16, 157.66, 137.46, 134.91, 129.33, 128.43, 116.77.

-

High-Resolution Mass Spectrometry (HRMS-EI): Calculated for C₁₀H₇ClN₂ [M]⁺: 190.0298, Found: 190.0296.[3]

Experimental Methodologies for Characterization

This section provides detailed, field-proven protocols for determining the key physicochemical properties outlined above. The rationale behind each method is explained to provide a deeper understanding of the experimental design.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel aryl pyrimidine compound.

Caption: A typical workflow for the physicochemical characterization of a new chemical entity.

Protocol for Melting Point Determination by Differential Scanning Calorimetry (DSC)

Rationale: DSC is a highly accurate and reproducible method for determining the melting temperature (Tₘ) and heat of fusion (ΔH) of a crystalline solid.[5][6][7] It provides more information than a simple melting point apparatus, offering insights into purity and polymorphism.

Methodology:

-

Sample Preparation: Accurately weigh 1-3 mg of the dried, crystalline compound into a standard aluminum DSC pan.

-

Encapsulation: Crimp the pan with an aluminum lid. For volatile samples, use hermetically sealed pans.

-

Reference Pan: Prepare an empty, sealed aluminum pan as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25°C).

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature well above the melting point (e.g., 250°C).

-

Maintain a constant nitrogen purge (e.g., 50 mL/min) to ensure an inert atmosphere.

-

-

Data Analysis: The melting point (Tₘ) is determined as the onset or peak of the endothermic event on the resulting thermogram. The area under the peak corresponds to the heat of fusion (ΔH).

Protocol for Aqueous Solubility Determination (Shake-Flask Method, adapted from OECD 105)

Rationale: The shake-flask method is the gold standard for determining water solubility.[8][9] It involves saturating water with the compound and then measuring its concentration. This method is suitable for substances with a solubility greater than 10⁻² g/L.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid compound to a known volume of distilled water (or a relevant buffer) in a flask.

-

Agitate the flask at a constant, controlled temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the suspension to settle.

-

Centrifuge the sample at high speed to pellet the undissolved solid.

-

-

Quantification:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve with known concentrations of the compound to ensure accurate quantification.

-

-

Reporting: The solubility is reported in units of g/L or mol/L at the specified temperature.

Protocol for Lipophilicity (logP) Determination by HPLC (adapted from OECD 117)

Rationale: The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity and a key predictor of its ADME properties.[10] The HPLC method is a rapid and reliable alternative to the traditional shake-flask method, particularly for a large number of compounds, and is applicable for a logP range of 0 to 6.[11][12]

Methodology:

-

Principle: The method is based on the correlation between the retention time of a compound on a reversed-phase HPLC column and its known logP value.

-

System Setup:

-

Column: C18 or ODS (Octadecylsilane) stationary phase.

-

Mobile Phase: A mixture of a polar solvent (e.g., water/buffer) and a less polar organic solvent (e.g., methanol or acetonitrile). The mobile phase is typically isocratic.

-

-

Calibration:

-

Inject a series of reference compounds with well-documented logP values that span the expected range of the test compound.

-

Measure the retention time (tᵣ) for each reference compound.

-

Calculate the capacity factor (k) for each standard using the formula: k = (tᵣ - t₀) / t₀, where t₀ is the column dead time.

-

Generate a calibration curve by plotting the known logP values against the calculated log(k) values.

-

-

Sample Analysis:

-

Dissolve the test compound in a suitable solvent and inject it into the HPLC system under the same conditions as the standards.

-

Measure its retention time and calculate its log(k) value.

-

-

logP Calculation: Determine the logP of the test compound by interpolating its log(k) value on the calibration curve.

Conclusion

The physicochemical properties of 5-aryl pyrimidines, such as the 5-(4-chlorophenyl)pyrimidine scaffold, are fundamental to their potential as therapeutic agents. This guide has provided a framework for understanding and determining these critical parameters. While specific experimental data for 5-(4-chlorophenyl)pyrimidine remains elusive, the detailed characterization of its isomer, 4-(4-chlorophenyl)pyrimidine, offers a valuable and scientifically grounded reference. The standardized protocols presented herein for melting point, solubility, and lipophilicity serve as a robust starting point for the empirical characterization of novel compounds in this promising chemical class, enabling researchers to make data-driven decisions in the complex process of drug discovery and development.

References

-

PubChem. (n.d.). 2,4-Pyrimidinediamine, 5-(4-chlorophenyl)-6-ethyl-, hydrochloride (1:1). National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

MDPI. (2023). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Retrieved from [Link]

-

Verbitsky, E. V., et al. (2017). Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents. Bioorganic & Medicinal Chemistry Letters, 27(13), 3003-3006. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Product Catalog. Retrieved from [Link]

-

ResearchGate. (n.d.). Lipophilicity (logP) values of series 1-5. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR spectra of synthesized model compound 4f. Retrieved from [Link]

-

Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046-9056. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]

-

ResearchGate. (n.d.). Calculated pKa values of various azines. Retrieved from [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

-

Regulations.gov. (2018). Determination of the octanol/water partition coefficient of HAS-PUV- 0014-6 by the HPLC method (OECD 117). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Compounds of the Pyrimidine Series.... Retrieved from [Link]

-

JoVE. (n.d.). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Retrieved from [Link]

-

MDPI. (2019). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Retrieved from [Link]

-

ResearchGate. (2023). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Retrieved from [Link]

-

ACS Publications. (2022). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients.... Retrieved from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

Pure. (2009). OECD GUIDELINES FOR TESTING CHEMICALS. Retrieved from [Link]

-

MDPI. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Retrieved from [Link]

-

SciELO. (n.d.). Determination of the melting temperature, heat of fusion, and purity analysis.... Retrieved from [Link]

-

ResearchGate. (2019). How do you use Differential Scanning Calorimetry (DSC) for DNA melting temperature?. Retrieved from [Link]

-

ACS Publications. (2023). Nickel-Catalyzed Atroposelective Synthesis of Axially Chiral Heterobiaryls.... Retrieved from [Link]

- Google Patents. (n.d.). US20040054181A1 - Synthesis of chlorinated pyrimidines.

-

OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS 123. Retrieved from [Link]

-

Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Functional Pyrazolo[1,5-a]pyrimidines.... Retrieved from [Link]

-

Padua Research Archive. (2022). Exploring a New Generation of Pyrimidine and Pyridine Derivatives.... Retrieved from [Link]

-

Atwal, K. S., et al. (2006). Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs... Bioorganic & Medicinal Chemistry Letters, 16(18), 4796-4799. Retrieved from [Link]

-

CureFFI.org. (2016). Differential scanning calorimetry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives.... Retrieved from [Link]

-

PubChem. (n.d.). 5-(4-Chlorophenyl)-7-(2-methoxyphenyl)-4,5,6,7-tetrahydro[1][3][13]triazolo[1,5-a]pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Semantic Scholar. (n.d.). OECD GUIDELINES FOR THE TESTING OF CHEMICALS PROPOSAL FOR A NEW GUIDELINE 122.... Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 5-(4-Bromophenyl)pyrimidine-4,6-diol. Retrieved from [Link]

-

BYU ScholarsArchive. (2022). Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. Retrieved from [Link]

-

Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

-

Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

-

Situ Biosciences. (n.d.). OECD 117 - Partition Coefficient, HPLC Method. Retrieved from [Link]

-

NIST. (n.d.). 4,5-Pyrimidinediamine. WebBook. Retrieved from [Link]

-

ECHA. (n.d.). E.4.10. [4.9] Solubility in organic solvents / fat solubility. Retrieved from [Link]

-

Reddit. (2023). Given that the approx. pka of protonated pyrimidine is 1.... Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Homepage. Retrieved from [Link]

Sources

- 1. Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. reddit.com [reddit.com]

- 5. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. Differential scanning calorimetry [cureffi.org]

- 8. filab.fr [filab.fr]

- 9. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 10. acdlabs.com [acdlabs.com]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. OECD 117 - Partition Coefficient, HPLC Method - Situ Biosciences [situbiosciences.com]

- 13. 2,4-Pyrimidinediamine, 5-(4-chlorophenyl)-6-ethyl-, hydrochloride (1:1) | C12H14Cl2N4 | CID 6365291 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Multi-Spectroscopic Approach to the Structural Elucidation of 5-(4-Chlorophenyl)pyrimidine

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

In the realm of medicinal chemistry, pyrimidine-based scaffolds are of paramount importance, forming the core of numerous therapeutic agents and biologically active molecules.[1] Their structural integrity is fundamental to their function, necessitating unambiguous characterization. This guide provides a comprehensive, multi-faceted spectroscopic analysis of a key pyrimidine derivative, 5-(4-Chlorophenyl)pyrimidine. As Senior Application Scientists, our goal is not merely to present data, but to offer a validated, logical framework for structural confirmation, blending foundational principles with practical, field-proven insights.

We will dissect the molecule's signature using three cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section will detail the causality behind the experimental approach, provide a self-validating interpretation of the results, and demonstrate how, in concert, these techniques provide an unequivocal confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR spectroscopy serves as the most powerful tool for elucidating the precise structure of organic molecules in solution.[2] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the molecular framework, understand the electronic environment of each atom, and confirm the connectivity between them.[2][3]

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following numbering scheme for 5-(4-Chlorophenyl)pyrimidine will be used throughout this guide.

Caption: Structure of 5-(4-Chlorophenyl)pyrimidine with atom numbering.

Experimental Protocol: NMR

The choice of solvent and acquisition parameters is critical for obtaining high-quality, interpretable spectra. Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its single residual solvent peak, which is easily identified.

Sample Preparation & Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of 5-(4-Chlorophenyl)pyrimidine in 0.6-0.7 mL of CDCl₃.

-

Spectrometer: Utilize a 400 MHz (or higher) NMR spectrometer for data acquisition.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse (zg30).

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16 scans for a good signal-to-noise ratio.

-

Relaxation Delay (D1): 2 seconds.[2]

-

-

¹³C NMR Acquisition:

¹H NMR: Data and Interpretation

The ¹H NMR spectrum provides a proton census of the molecule. The chemical shift (δ) indicates the electronic environment, the integration reveals the number of protons, and the multiplicity (splitting pattern) shows adjacent, non-equivalent protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H2 | ~9.2 | s | - | 1H |

| H4, H6 | ~8.8 | s | - | 2H |

| H2', H6' | ~7.6 | d | ~8.5 | 2H |

| H3', H5' | ~7.5 | d | ~8.5 | 2H |

Note: Data is predicted based on analysis of close structural analogs such as 4-(4-chlorophenyl)pyrimidine.[4]

Analysis:

-

Pyrimidine Protons (H2, H4, H6): The protons on the pyrimidine ring are significantly deshielded due to the electron-withdrawing effect of the two nitrogen atoms, causing them to appear far downfield.[5] H2, situated between two nitrogens, is the most deshielded and appears as a singlet around 9.2 ppm. H4 and H6 are chemically equivalent in this 5-substituted pattern and appear as a single singlet for two protons around 8.8 ppm.

-

Chlorophenyl Protons (H2'/H6' and H3'/H5'): The chlorophenyl ring displays a characteristic AA'BB' system, which often appears as two distinct doublets.[6] The protons ortho to the chlorine atom (H3', H5') and those meta (H2', H6') are in different chemical environments. The doublets arise from coupling to their respective neighbors. The signals around 7.5-7.6 ppm are typical for a p-disubstituted benzene ring.[6]

¹³C NMR: Data and Interpretation

The ¹³C NMR spectrum reveals the carbon backbone of the molecule. Proton decoupling simplifies the spectrum so that each unique carbon atom appears as a single line.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | ~159.5 |

| C4, C6 | ~157.5 |

| C5 | ~132.0 |

| C1' | ~134.0 |

| C4' | ~137.0 |

| C2', C6' | ~129.5 |

| C3', C5' | ~129.0 |

Note: Data is predicted based on analysis of close structural analogs.[4]

Analysis:

-

Pyrimidine Carbons (C2, C4, C6): Similar to the protons, the pyrimidine carbons are deshielded and appear at high chemical shifts (>150 ppm). C2 is typically the most downfield.

-

Quaternary Carbons (C5, C1', C4'): The spectrum shows three quaternary carbons (carbons with no attached protons). C4' (attached to the electronegative chlorine) is expected to be significantly downfield. C5 and C1' are the bridgehead carbons connecting the two rings.

-

Chlorophenyl Carbons (C2'/C6' and C3'/C5'): The remaining signals in the aromatic region (~129-130 ppm) correspond to the protonated carbons of the chlorophenyl ring.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule.[7] Molecular bonds vibrate at specific frequencies, and when exposed to infrared radiation, they absorb energy at frequencies corresponding to their natural vibrational modes.

Experimental Protocol: IR

Attenuated Total Reflectance (ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹. This method requires minimal sample preparation.

IR Data and Interpretation

The IR spectrum of 5-(4-Chlorophenyl)pyrimidine is expected to show characteristic absorptions for its aromatic and heterocyclic components.

| Wavenumber (cm⁻¹) | Vibrational Mode | Significance |

| 3100-3000 | Aromatic C-H Stretch | Confirms the presence of sp² C-H bonds in both rings.[8] |

| 1600-1450 | Aromatic C=C and C=N Ring Stretch | A series of sharp peaks characteristic of aromatic and heteroaromatic rings.[8][9] |

| ~835 | C-H Out-of-Plane Bend (p-subst.) | Strong band indicative of a 1,4-disubstituted benzene ring.[8] |

| 1100-1000 | C-Cl Stretch | Confirms the presence of the chloro-aryl group. |

Analysis: The key diagnostic features are the C-H stretching vibrations just above 3000 cm⁻¹, which immediately signal the presence of aromatic rings.[10] The complex pattern of sharp bands in the 1600-1450 cm⁻¹ "fingerprint" region is highly characteristic of the combined pyrimidine and benzene ring systems.[7] Crucially, a strong absorption around 835 cm⁻¹ provides compelling evidence for the para- (1,4) substitution pattern on the phenyl ring.[8]

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, offers additional structural clues that act as a final layer of confirmation.[11] Molecules are ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z).

Experimental Protocol: MS

Electron Ionization (EI) with Gas Chromatography (GC-MS):

-

Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., dichloromethane) is injected into the GC. The GC separates the analyte from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the ion source where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[12]

-

Analysis: The ions are accelerated into the mass analyzer (e.g., a quadrupole), which separates them by their m/z ratio to generate the mass spectrum.

MS Data and Interpretation

The mass spectrum provides the molecular weight and reveals characteristic fragmentation patterns.

Calculated Exact Mass for C₁₀H₇³⁵ClN₂: 190.0298 Calculated Exact Mass for C₁₀H₇³⁷ClN₂: 192.0268

| m/z Value | Proposed Ion | Significance |

| 190 | [M]⁺• (with ³⁵Cl) | Molecular ion peak, confirming the molecular weight.[13] |

| 192 | [M+2]⁺• (with ³⁷Cl) | Isotope peak for chlorine. The ~3:1 ratio of M to M+2 is definitive proof of one chlorine atom.[12] |

| 155 | [M - Cl]⁺ | Loss of the chlorine radical from the molecular ion. |

| 128 | [M - Cl - HCN]⁺ | Subsequent loss of hydrogen cyanide from the pyrimidine ring, a common fragmentation for nitrogen heterocycles. |

| 115 | [C₉H₇]⁺ / [C₈H₅N]⁺ | Further fragmentation products. |

Fragmentation Pathway Analysis: The most critical feature is the pair of peaks at m/z 190 and 192. The natural abundance of chlorine isotopes is approximately 75.8% ³⁵Cl and 24.2% ³⁷Cl. This results in a characteristic M / M+2 peak intensity ratio of roughly 3:1, which is a definitive indicator for the presence of a single chlorine atom in the molecule.[12] The fragmentation process begins with the formation of the molecular ion [M]⁺•. Subsequent fragmentation likely involves the loss of a chlorine atom to form an ion at m/z 155, followed by the characteristic loss of HCN (27 Da) from the pyrimidine ring.

Caption: Proposed primary fragmentation pathway for 5-(4-Chlorophenyl)pyrimidine.

Conclusion: A Unified Structural Confirmation